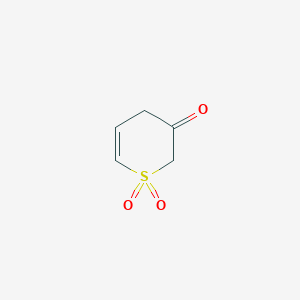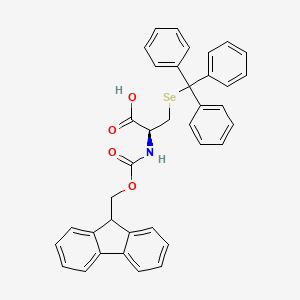
Fmoc-D-Sec(Trt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Sec(Trt)-OH: is a synthetic compound used in peptide synthesis. It is a derivative of selenocysteine, an amino acid that contains selenium. The compound is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the trityl (Trt) group. These protecting groups are used to prevent unwanted reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Sec(Trt)-OH typically involves the protection of the selenocysteine amino acid. The Fmoc group is introduced to protect the amino group, while the Trt group protects the selenol group. The reaction conditions often involve the use of base catalysts and organic solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as chromatography may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Sec(Trt)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt groups to expose the selenocysteine.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid) are used to remove the Trt group.
Coupling: Reagents such as carbodiimides (e.g., DCC) and activators (e.g., HOBt) are used to facilitate peptide bond formation.
Major Products
The major products of these reactions are peptides containing selenocysteine residues, which can be further modified or used in various applications.
Scientific Research Applications
Chemistry
Fmoc-D-Sec(Trt)-OH is used in the synthesis of selenopeptides, which are peptides containing selenocysteine. These selenopeptides have unique properties and are studied for their potential catalytic and redox activities.
Biology
In biological research, selenopeptides are used to study the role of selenocysteine in proteins
Medicine
Selenopeptides synthesized from this compound are investigated for their potential therapeutic applications, including antioxidant and anticancer activities.
Industry
In the industrial sector, selenopeptides are explored for their use in biotechnology and materials science, particularly in the development of novel catalysts and sensors.
Mechanism of Action
The mechanism of action of selenocysteine-containing peptides involves the unique properties of selenium. Selenium can participate in redox reactions, making selenocysteine a key component in enzymes that protect cells from oxidative damage. The molecular targets and pathways involved include various redox-active enzymes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Cys(Trt)-OH: A similar compound where sulfur replaces selenium.
Fmoc-D-Sec(Bzl)-OH: Another selenocysteine derivative with a benzyl protecting group instead of Trt.
Uniqueness
Fmoc-D-Sec(Trt)-OH is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to sulfur-containing analogs. The Trt protecting group also provides specific advantages in certain synthetic applications.
Properties
CAS No. |
2044709-97-7 |
|---|---|
Molecular Formula |
C37H31NO4Se |
Molecular Weight |
632.6 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylselanylpropanoic acid |
InChI |
InChI=1S/C37H31NO4Se/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1 |
InChI Key |
BNOGRCVLEKLKJK-UUWRZZSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


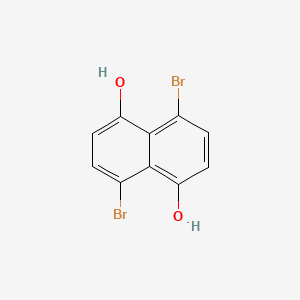
![4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012093.png)
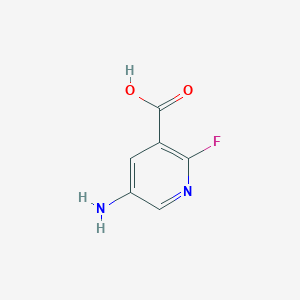

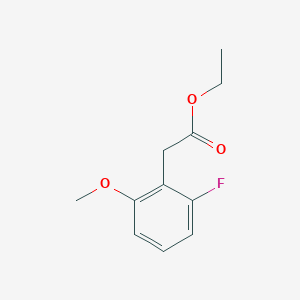
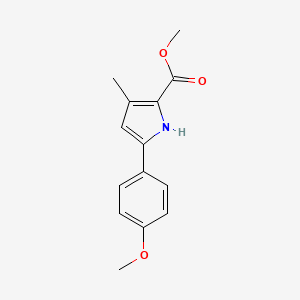
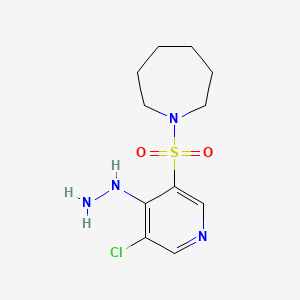
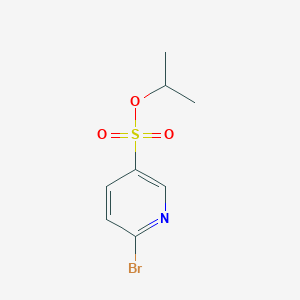
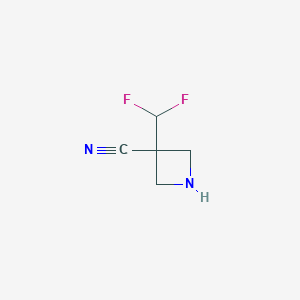



![7-Benzyl-7-azaspiro[3.5]nonan-1-one](/img/structure/B13012163.png)
